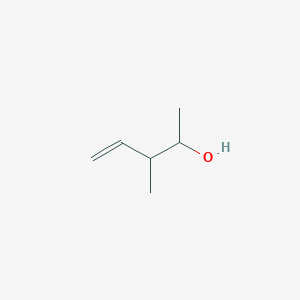

3-Methyl-4-penten-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIPQIFWUIDWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870889 | |

| Record name | 3-Methylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-59-1 | |

| Record name | 3-Methyl-4-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-methyl-4-penten-2-ol, a valuable chiral building block in organic synthesis and drug development. The document details several synthetic strategies, including the Prins reaction, Grignard reactions, and the reduction of the corresponding α,β-unsaturated ketone. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

Three principal strategies for the synthesis of this compound and its isomers are discussed:

-

Prins-Type Reaction: A one-pot synthesis involving the reaction of acetaldehyde and isobutylene.

-

Grignard Reaction: Two distinct Grignard-based approaches are explored:

-

Reaction of vinylmagnesium bromide with acetaldehyde.

-

Reaction of methylmagnesium bromide with 3-buten-2-one.

-

-

Reduction of 3-Methyl-4-penten-2-one: The chemoselective reduction of the corresponding α,β-unsaturated ketone to the allylic alcohol.

Prins-Type Reaction of Acetaldehyde and Isobutylene

This method provides a direct route to a mixture of 4-methyl-4-penten-2-ol and 4-methyl-3-penten-2-ol. The reaction is catalyzed by a solid acid catalyst.

Experimental Protocol

A toluene solution of acetaldehyde (4 mol, 40% mass fraction, 440.0 g) is added to a 2000 mL autoclave equipped with a mechanical stirrer and thermostat, along with 800 g of toluene and 20 g of HSiW-V₂O₅-SiO₂ solid acid catalyst (HSiW loading 5 wt%, V₂O₅ loading 0.1 wt%). Isobutylene (6 mol) is then slowly introduced into the system until the pressure reaches 0.60 MPa. The reaction vessel is heated to 120°C with a stirring speed of 800 rpm. The reaction progress is monitored by gas chromatography. After 5 hours, the acetaldehyde is completely converted. The excess isobutylene is recovered for subsequent reactions. The reaction liquid is filtered to recover the catalyst, and the filtrate is rectified to yield a mixture of 4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 95.7% (383 g) | [1] |

| Molar Ratio (4-methyl-3-en-2-pentanol : 4-methyl-4-en-2-pentanol) | 4 : 1 | [1] |

| Reaction Time | 5 hours | [1] |

| Temperature | 120°C | [1] |

| Pressure | 0.60 MPa | [1] |

Reaction Pathway

Grignard Reaction Pathways

Grignard reagents are powerful nucleophiles for the formation of carbon-carbon bonds, providing versatile routes to alcohols.

Reaction of Vinylmagnesium Bromide with Acetaldehyde

This pathway involves the nucleophilic addition of a vinyl group to the carbonyl carbon of acetaldehyde.

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place magnesium turnings (24.3 g, 1 mol). Add anhydrous tetrahydrofuran (THF, 250 mL). Slowly add vinyl bromide (107 g, 1 mol) dissolved in anhydrous THF (250 mL) to the magnesium suspension. The reaction is initiated by gentle warming and maintained at reflux until the magnesium is consumed.

Reaction with Acetaldehyde: Cool the freshly prepared vinylmagnesium bromide solution to 0°C in an ice bath. Slowly add a solution of acetaldehyde (44.05 g, 1 mol) in anhydrous THF (100 mL) to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (250 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation.

Reaction of Methylmagnesium Bromide with 3-Buten-2-one

This alternative Grignard approach utilizes the addition of a methyl group to the carbonyl of 3-buten-2-one.

Preparation of Methylmagnesium Bromide: Prepare a solution of methylmagnesium bromide from magnesium turnings (24.3 g, 1 mol) and methyl bromide (94.9 g, 1 mol) in anhydrous diethyl ether (500 mL) following standard procedures.

Reaction with 3-Buten-2-one: Cool the Grignard reagent to 0°C. Add a solution of 3-buten-2-one (70.1 g, 1 mol) in anhydrous diethyl ether (100 mL) dropwise with stirring. Maintain the temperature below 5°C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

Workup: The reaction is worked up following the same procedure described for the vinylmagnesium bromide reaction, using a saturated aqueous solution of ammonium chloride for quenching. The product is isolated and purified by fractional distillation.

Grignard Reaction Pathways Visualization

Reduction of 3-Methyl-4-penten-2-one

The selective reduction of the carbonyl group in 3-methyl-4-penten-2-one provides a direct route to the desired allylic alcohol, this compound. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. Care must be taken to avoid the reduction of the carbon-carbon double bond.

Experimental Protocol (Using Sodium Borohydride)

Dissolve 3-methyl-4-penten-2-one (9.81 g, 0.1 mol) in methanol (100 mL) in a round-bottom flask. Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.89 g, 0.05 mol) in small portions with stirring. After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

Workup: Carefully add water (50 mL) to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic extracts with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. Purify by fractional distillation.

Quantitative Data for a Similar Reduction

While a specific yield for the reduction of 3-methyl-4-penten-2-one was not found, the reduction of a similar α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one), to the corresponding allylic alcohol, 4-methyl-3-penten-2-ol, has been reported with high selectivity.[2]

| Reducing Agent | Solvent | Temperature | Yield of Allylic Alcohol | Reference |

| NaBH₄ | Methanol | 0°C to RT | High (expected) | [3] |

| LiAlH₄ | Diethyl Ether | -78°C to 0°C | High (expected) | [4] |

Reduction Pathway

Spectroscopic Data

Spectroscopic data for this compound can be found in public databases such as the NIST WebBook and PubChem.[4][5] This data is crucial for the characterization and confirmation of the synthesized product.

Conclusion

This guide has outlined three primary synthetic pathways to this compound. The Prins-type reaction offers a high-yield, one-pot synthesis but results in a mixture of isomers. Grignard reactions provide targeted approaches to the desired product, although they require the preparation of the organometallic reagent. Finally, the reduction of the corresponding ketone is a straightforward method, provided that chemoselectivity for the carbonyl group can be achieved. The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including desired purity, scale, and available starting materials.

References

- 1. Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol [mdpi.com]

- 4. 4-Penten-2-ol, 3-methyl- [webbook.nist.gov]

- 5. This compound | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methyl-4-penten-2-ol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Methyl-4-penten-2-ol, a valuable chiral building block in organic synthesis. The document details its chemical identity, physicochemical properties, and key experimental protocols for its preparation. Furthermore, it explores the utility of closely related structural isomers in the synthesis of bioactive molecules, offering insights for researchers and professionals in drug development and chemical sciences.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of this secondary alcohol is crucial for unambiguous identification in research and chemical databases.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-methylpent-4-en-2-ol .[1]

It is also known by several synonyms, including:

Stereoisomers of this compound are often specified with appropriate stereochemical descriptors, such as (2R,3R)-3-methylpent-4-en-2-ol.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | 3-methylpent-4-en-2-ol | [1] |

| CAS Number | 1569-59-1 | [1][2] |

| Boiling Point | 134-136 °C (for 4-methyl-4-penten-2-ol) | |

| Density | 0.827 g/cm³ (for 4-methyl-4-penten-2-ol) | |

| Solubility | Soluble in ethanol and ether, slightly soluble in water (for 4-methyl-4-penten-2-ol) | |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols: Synthesis of Allylic Alcohols

The synthesis of this compound and its analogs can be achieved through various methods, with the Grignard reaction being a classic and versatile approach for forming the carbon-carbon bond. Below is a representative protocol adapted from the synthesis of a structurally similar allylic alcohol.

Protocol: Synthesis via Grignard Reaction with an α,β-Unsaturated Aldehyde

This procedure outlines the addition of a methylmagnesium halide to an α,β-unsaturated aldehyde, such as crotonaldehyde, to yield the corresponding secondary allylic alcohol.

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

Methyl iodide or methyl bromide

-

Crotonaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of dry diethyl ether to cover the magnesium.

-

Prepare a solution of methyl iodide or methyl bromide in dry diethyl ether in the dropping funnel.

-

Add a small portion of the methyl halide solution to the magnesium. The reaction is initiated, often indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

-

Reaction with the Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of freshly distilled crotonaldehyde in dry diethyl ether to the dropping funnel.

-

Add the crotonaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature of the reaction mixture.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Carefully and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and decompose the magnesium alkoxide complex.

-

Separate the ethereal layer. Extract the aqueous layer with additional portions of diethyl ether.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can then be purified by distillation under reduced pressure to yield the desired 3-penten-2-ol.

-

Note: This is a generalized procedure. The synthesis of this compound would involve the reaction of vinylmagnesium bromide with acetaldehyde or the reaction of methylmagnesium bromide with 3-buten-2-one, followed by a similar workup.

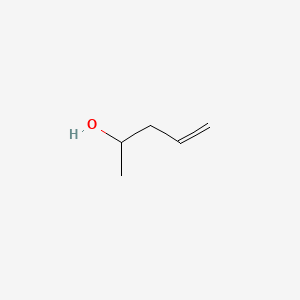

Application in Drug Development: A Synthetic Pathway

A structural isomer, 4-methyl-4-penten-2-ol, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] For instance, it is a precursor to 4-Chloro-2-methyl-1-pentene, which is subsequently used in the synthesis of 2-S-substituted pyrimidines.[4][5] These pyrimidine derivatives can act as antimetabolites of nucleic acid precursors, a class of drugs used in cancer therapy.[4][5][6] Antimetabolites interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[6]

The following diagram illustrates the logical workflow from the precursor alcohol to the therapeutic target.

Caption: Synthetic pathway from an allylic alcohol to antimetabolites for cancer therapy.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2r,3r)-3-Methylpent-4-en-2-ol | C6H12O | CID 11309480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-METHYL-4-PENTEN-2-OL | 2004-67-3 [chemicalbook.com]

- 5. 4-METHYL-4-PENTEN-2-OL|2004-67-3|lookchem [lookchem.com]

- 6. Antimetabolites | Pharmacology Education Project [pharmacologyeducation.org]

An In-depth Technical Guide to the Physical Characteristics of 3-Methyl-4-penten-2-ol

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-4-penten-2-ol. The information is compiled from various chemical databases and safety data sheets to ensure accuracy and relevance for scientific applications.

Core Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound and its isomers. It is important to note that some data points are estimated or refer to closely related structural isomers, which is common for less-studied compounds.

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | 3-methylpent-4-en-2-ol | [1] |

| CAS Number | 1569-59-1 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂O | [1][2][3][4][5] |

| Molecular Properties | ||

| Molecular Weight | 100.16 g/mol | [1][3][5] |

| Exact Mass | 100.088815002 Da | [1][5] |

| Complexity | 59.2 | [1] |

| Physical Properties | ||

| Boiling Point | 131.7°C - 136°C (for related isomers) | [6][7] |

| Density | ~0.83 g/cm³ (for related isomers) | [6][7] |

| Flash Point | 46.3°C (for a related isomer) | [6] |

| Refractive Index | ~1.427 (estimate for a related isomer) | [6] |

| Thermodynamic Properties | ||

| Vapor Pressure | 4.06 mmHg at 25°C (for a related isomer) | [6][8] |

| Solubility & Partitioning | ||

| Solubility | Soluble in acetone, dichloromethane, tetrahydrofuran, ethanol, and ether; slightly soluble in water. | [6][7] |

| Octanol/Water Partition Coefficient (XLogP3-AA) | 1.4 | [1][5] |

| Computed Properties | ||

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 20.2 Ų | [1][5] |

Structural and Property Relationships

The following diagram illustrates the logical connections between the compound's identity, its structural features, and its resulting physicochemical properties.

Experimental Protocols

The physical characteristics detailed above are determined using standard laboratory methodologies. For researchers aiming to verify or replicate these findings, the following experimental protocols are standard practice.

1. Determination of Boiling Point

-

Methodology: The boiling point is typically determined via distillation.

-

The compound is placed in a distillation flask with boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

The flask is heated gently.

-

The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer during the collection of the first few drops of distillate. The atmospheric pressure must also be recorded, as boiling point is pressure-dependent.

-

2. Measurement of Density

-

Methodology: A pycnometer or a digital density meter is used for accurate density measurement.

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

The pycnometer is filled with the sample liquid, and its mass is measured again.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature must be controlled and recorded as density varies with temperature.

-

3. Measurement of Refractive Index

-

Methodology: An Abbe refractometer is the standard instrument for this measurement.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-sensitive, and the value is typically reported at 20°C or 25°C.

-

4. Spectroscopic Analysis

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[2]

-

Protocol: A sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The resulting spectrum shows the relative abundance of each ion.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1]

-

Protocol: A beam of infrared light is passed through the sample. The molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. A spectrum is generated by plotting absorbance or transmittance against the frequency of light.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[1]

-

Protocol: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. It is then irradiated with radio waves, causing the atomic nuclei (typically ¹H or ¹³C) to resonate. The resulting NMR spectrum shows chemical shifts that correspond to the different chemical environments of the nuclei, allowing for detailed structural elucidation.

-

References

- 1. This compound | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Penten-2-ol, 3-methyl- [webbook.nist.gov]

- 3. 4-Penten-2-ol, 3-methyl- (CAS 1569-59-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Penten-2-ol, 3-methyl- [webbook.nist.gov]

- 5. (2r,3r)-3-Methylpent-4-en-2-ol | C6H12O | CID 11309480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHYL-4-PENTEN-2-OL|2004-67-3|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Cas 2004-67-3,4-METHYL-4-PENTEN-2-OL | lookchem [lookchem.com]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 3-Methyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereoisomerism of 3-Methyl-4-penten-2-ol (C₆H₁₂O). It details the molecule's structural features, the characteristics of its four stereoisomers, and available physical and spectroscopic data. This document also outlines a general approach to the stereoselective synthesis and separation of these isomers, providing a foundational resource for researchers in organic synthesis and drug development.

Introduction

This compound is a chiral alcohol containing two stereocenters, giving rise to four possible stereoisomers. The precise stereochemistry of a molecule is often critical in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. A thorough understanding of the synthesis, separation, and characterization of each stereoisomer is therefore essential for its potential application in medicinal chemistry and other fields. This guide aims to consolidate the available technical information on this compound and its stereoisomers.

Molecular Structure

The molecular formula of this compound is C₆H₁₂O, and its molecular weight is approximately 100.16 g/mol .[1] The structure features a five-carbon chain with a hydroxyl group at position 2, a methyl group at position 3, and a double bond between carbons 4 and 5.

Key Structural Features:

-

Chiral Centers: The carbon atoms at positions 2 and 3 (C2 and C3) are chiral centers, as each is bonded to four different groups.

-

Stereoisomers: Due to the two chiral centers, there are 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers.

-

Nomenclature: The stereoisomers are designated using the Cahn-Ingold-Prelog (R/S) notation: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

-

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers.

-

The (2R,3S) and (2S,3R) isomers are another pair of enantiomers.

-

The relationship between any other pairing (e.g., (2R,3R) and (2R,3S)) is diastereomeric.

-

Caption: A general workflow for the stereoselective synthesis of this compound isomers.

A potential synthetic route could involve the following key steps:

-

Formation of the Carbon Skeleton: A Grignard reaction between vinylmagnesium bromide and propionaldehyde could form the basic carbon skeleton. This would likely result in a racemic mixture of 1-penten-3-ol.

-

Stereoselective Introduction of the Methyl Group: A stereoselective methylation at the C3 position would be a critical step. This could potentially be achieved using a chiral auxiliary or a stereoselective enolate alkylation.

-

Stereoselective Reduction of a Ketone Precursor: An alternative approach would be the synthesis of the corresponding ketone, 3-methyl-4-penten-2-one. Stereoselective reduction of the ketone using chiral reducing agents (e.g., those based on boranes with chiral ligands) could yield specific stereoisomers of the alcohol. The choice of the chiral reducing agent would determine the stereochemistry at the C2 position.

Separation of Stereoisomers

If a stereoselective synthesis is not fully efficient or if a racemic synthesis is performed, the separation of the resulting stereoisomers is necessary.

-

Separation of Diastereomers: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as flash column chromatography or standard High-Performance Liquid Chromatography (HPLC) on a silica gel or other achiral stationary phase. [2]* Separation of Enantiomers: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is typically achieved by:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. [2][3][4]The choice of the CSP and the mobile phase is crucial for achieving good separation.

-

Derivatization with a Chiral Reagent: The enantiomeric mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography. Subsequently, the chiral auxiliary can be cleaved to yield the pure enantiomers.

-

Logical Flow of Isomer Separation

Caption: A logical workflow for the separation of the four stereoisomers of this compound.

Conclusion

This technical guide has summarized the key structural and stereochemical aspects of this compound. The presence of two chiral centers leads to a family of four stereoisomers with distinct spatial arrangements. While general physical and spectroscopic data are available, detailed experimental protocols for the stereoselective synthesis and separation of each individual isomer, as well as their specific quantitative structural and spectral data, require further investigation from primary scientific literature. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in drug development to approach the synthesis, purification, and characterization of these important chiral molecules.

References

- 1. This compound | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Methyl-4-penten-2-ol (CAS 1569-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-4-penten-2-ol (CAS number 1569-59-1). While a significant body of data exists detailing its chemical characteristics, a thorough review of scientific literature reveals a notable absence of research into its biological activity, mechanism of action, and potential applications in drug development. This document summarizes the available physicochemical data, providing a foundation for any future investigation into the pharmacological potential of this compound.

Chemical and Physical Properties

This compound is a secondary alcohol with the molecular formula C6H12O.[1][2] Its structure contains two chiral centers, though the commercially available material is often a racemic mixture.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1569-59-1[1][2] |

| IUPAC Name | 3-methylpent-4-en-2-ol[1] |

| Synonyms | This compound[1] |

| Molecular Formula | C6H12O[1][2] |

| Molecular Weight | 100.16 g/mol [1] |

| SMILES | CC(C=C)C(C)O[1] |

| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3[1][2] |

| InChIKey | COIPQIFWUIDWLU-UHFFFAOYSA-N[1][2] |

Table 2: Physical Properties

| Property | Value | Unit | Source |

| Normal Boiling Point | 424.66 | K | Joback Calculated Property[3] |

| Normal Melting Point | 186.44 | K | Joback Calculated Property[3] |

| Critical Temperature | 596.14 | K | Joback Calculated Property[3] |

| Critical Pressure | 3699.95 | kPa | Joback Calculated Property[3] |

| Critical Volume | 0.359 | m³/kmol | Joback Calculated Property[3] |

| LogP (Octanol/Water Partition Coefficient) | 1.189 | Crippen Calculated Property[3] | |

| Water Solubility (log10WS) | -1.32 | mol/l | Crippen Calculated Property[3] |

| McGowan's Characteristic Volume | 96.970 | ml/mol | McGowan Calculated Property[3] |

Table 3: Thermodynamic Properties

| Property | Value | Unit | Source |

| Enthalpy of Formation at Standard Conditions (gas) | -204.53 | kJ/mol | Joback Calculated Property[3] |

| Standard Gibbs Free Energy of Formation | -54.22 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Vaporization at Standard Conditions | 44.18 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Fusion at Standard Conditions | 7.06 | kJ/mol | Joback Calculated Property[3] |

Synthesis and Experimental Protocols

Biological Activity and Literature Review

A comprehensive search of scientific databases, including PubChem, and other scholarly resources, did not yield any significant studies on the biological activity or mechanism of action of this compound. The existing literature primarily focuses on its chemical identification and physical properties. One study noted its detection during non-targeted screening of organic chemicals in water samples, indicating its presence in the environment but not detailing any biological effects.[4]

The absence of published data on the biological properties of this compound presents an opportunity for novel research. Initial studies could involve broad-spectrum screening for antimicrobial, cytotoxic, or receptor-binding activities to identify any potential areas of pharmacological interest.

Visualizations

Given the lack of information on biological pathways or complex experimental workflows involving this compound, a diagram of a signaling pathway cannot be provided. Instead, a diagram illustrating a potential synthetic workflow is presented below.

Caption: A potential synthetic workflow for this compound.

Conclusion

This compound is a well-characterized small molecule from a physicochemical perspective. However, its biological properties remain unexplored. This technical guide consolidates the available chemical data to serve as a resource for researchers who may wish to investigate the potential pharmacological applications of this compound. The current gap in the literature represents a clear opportunity for new avenues of research in drug discovery and development.

References

A Technical Guide to the Theoretical and Experimental Properties of 3-Methyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the theoretical and experimental properties of 3-Methyl-4-penten-2-ol (CAS No: 1569-59-1). It includes computed chemical and physical properties, spectroscopic data references, representative experimental protocols, and safety information, tailored for a scientific audience.

Core Molecular Properties and Identifiers

This compound is a secondary alcohol and an unsaturated organic compound. Its structure contains two stereocenters, leading to four possible stereoisomers. The following tables summarize its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 3-methylpent-4-en-2-ol | [1] |

| CAS Number | 1569-59-1 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| SMILES | CC(C=C)C(C)O | [1] |

| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3 | [1][2] |

| InChIKey | COIPQIFWUIDWLU-UHFFFAOYSA-N | [1][2] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Monoisotopic Mass | 100.088815002 Da | [1][3] |

| XLogP3-AA (LogP) | 1.4 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [1][3] |

| Complexity | 59.2 | [1][3] |

| Boiling Point (Joback Method) | 424.66 K | [4] |

| Melting Point (Joback Method) | 186.44 K | [4] |

| Density (Estimated) | 0.827 g/cm³ | [5] |

| Enthalpy of Vaporization | 44.18 kJ/mol | [4] |

| Critical Temperature | 596.14 K | [4] |

| Critical Pressure | 3699.95 kPa | [4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. While raw data is instrument-dependent, public databases indicate the availability of various spectra.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Expected to show signals for the vinyl protons, the two methine protons (CH-OH and CH-CH=C), and the two methyl groups. The coupling patterns would be complex due to the adjacent stereocenters.

-

¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.[1]

-

-

Mass Spectrometry (MS) :

-

Infrared (IR) Spectroscopy :

-

The IR spectrum is expected to exhibit a strong, broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretch of the alcohol. Other key peaks include C-H stretches for sp² and sp³ carbons (~3080 cm⁻¹ and ~2900-3000 cm⁻¹, respectively), a C=C stretch around 1640 cm⁻¹, and a C-O stretch in the 1050-1150 cm⁻¹ region.[1][6]

-

Experimental Protocols

The following sections detail representative methodologies for the synthesis and characterization of this compound.

Representative Synthesis via Grignard Reaction

This protocol is adapted from established methods for similar secondary alcohols, specifically the reaction of an organometallic reagent with an α,β-unsaturated aldehyde.[7]

Reaction Scheme: Vinylmagnesium Bromide + 3-Methyl-2-butanone → this compound

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare vinylmagnesium bromide in dry tetrahydrofuran (THF).

-

Aldehyde Addition: Cool the Grignard solution to 0°C in an ice bath. Add a solution of freshly distilled crotonaldehyde (70.09 g/mol ) in dry THF dropwise from the funnel with vigorous stirring. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until Thin Layer Chromatography (TLC) indicates the consumption of the aldehyde.

-

Quenching: Cool the reaction mixture again to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and decompose the magnesium alkoxide complex.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by fractional distillation under vacuum to yield pure this compound.

Characterization Workflow

Post-synthesis, a systematic workflow is essential to confirm the identity, structure, and purity of the final product.

Biological and Pharmaceutical Relevance

While direct biological activity or signaling pathway interactions for this compound are not prominently documented in public literature, its structural isomers serve as important intermediates in pharmaceutical synthesis. Notably, the related compound 4-Methyl-4-penten-2-ol is used as a precursor in the synthesis of 2-S-substituted pyrimidines.[8][9] These pyrimidine derivatives function as antimetabolites of nucleic acid precursors and are investigated in cancer therapy for their potential to disrupt the growth of cancer cells.[8] This suggests that allylic alcohols of this class are valuable synthons for creating more complex, biologically active molecules.

Safety and Handling

Based on safety data sheets for this compound and its close isomers, this compound should be handled with care as a flammable liquid and vapor.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[12][13]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[11][14] Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[13]

-

Ingestion: Rinse mouth and seek medical attention if feeling unwell.[14]

-

Disclaimer: This document is intended for informational purposes for a professional audience. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

- 1. This compound | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Penten-2-ol, 3-methyl- [webbook.nist.gov]

- 3. (2r,3r)-3-Methylpent-4-en-2-ol | C6H12O | CID 11309480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. 3-Penten-2-ol, 4-methyl-, [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cas 2004-67-3,4-METHYL-4-PENTEN-2-OL | lookchem [lookchem.com]

- 9. 4-METHYL-4-PENTEN-2-OL | 2004-67-3 [chemicalbook.com]

- 10. fishersci.ca [fishersci.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Stability and Degradation Pathways of 3-Methyl-4-penten-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-penten-2-ol is a secondary allylic alcohol of interest in various chemical syntheses. Understanding its stability and degradation pathways is crucial for its handling, storage, and application, particularly in the context of drug development where purity and stability of intermediates are paramount. This guide provides a comprehensive overview of the potential degradation pathways of this compound, based on the known reactivity of its functional groups—a secondary alcohol and a terminal alkene. While specific quantitative data for this compound is limited in public literature, this document outlines the expected degradation mechanisms and provides detailed experimental protocols for their investigation.

Core Stability Profile

As a secondary allylic alcohol, this compound is susceptible to several degradation pathways, including oxidation, acid-catalyzed dehydration, and thermal decomposition. The presence of the allylic hydroxyl group and the carbon-carbon double bond dictates its reactivity.

Potential Degradation Pathways and Products

The degradation of this compound can be initiated by exposure to heat, light, oxygen, or acidic/basic conditions. The primary degradation pathways are expected to be oxidation of the secondary alcohol to a ketone, acid-catalyzed dehydration to form dienes, and thermal fragmentation.

Table 1: Summary of Potential Degradation Pathways and Products

| Degradation Pathway | Triggering Condition(s) | Major Potential Degradation Product(s) | Chemical Formula |

| Oxidation | Oxygen, oxidizing agents (e.g., H₂O₂, KMnO₄, CrO₃) | 3-Methyl-4-penten-2-one | C₆H₁₀O |

| Acid-Catalyzed Dehydration | Strong acids (e.g., H₂SO₄, H₃PO₄), heat | 3-Methyl-1,3-pentadiene | C₆H₁₀ |

| 3-Methyl-1,4-pentadiene | C₆H₁₀ | ||

| Thermal Degradation | High temperatures | Mixture of smaller volatile compounds (e.g., propylene, acetaldehyde, etc.) | Various |

| Photodegradation | UV radiation | Complex mixture of oxidation and rearrangement products | Various |

Detailed Degradation Pathways

Oxidation

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 3-methyl-4-penten-2-one. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by various oxidizing agents.

Caption: Oxidation of this compound to 3-methyl-4-penten-2-one.

Acid-Catalyzed Dehydration

In the presence of strong acids and heat, this compound is expected to undergo dehydration, leading to the formation of conjugated and non-conjugated dienes. The reaction proceeds through a carbocation intermediate.

Caption: Acid-catalyzed dehydration of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted to study the stability and degradation of this compound.

Experimental Workflow

Methodological & Application

Synthesis of Chiral 3-Methyl-4-penten-2-ol: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules like 3-Methyl-4-penten-2-ol is a critical step in the creation of novel therapeutics. This allylic alcohol possesses two chiral centers, making precise control over its stereochemistry paramount. This document provides detailed application notes and protocols for the synthesis of chiral this compound, focusing on two prominent and effective methods: chemoenzymatic reduction and asymmetric hydrogenation.

Introduction

Chiral this compound is a valuable building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutical agents. Its two stereocenters give rise to four possible stereoisomers, each of which can exhibit distinct biological activities. Therefore, the ability to selectively synthesize a specific stereoisomer is of high importance. The methods detailed below offer pathways to achieve high enantioselectivity and yield.

Chemoenzymatic Synthesis via Asymmetric Reduction of 3-Methyl-4-penten-2-one

Biocatalysis offers a green and highly selective approach to the synthesis of chiral alcohols. The asymmetric reduction of the corresponding prochiral ketone, 3-methyl-4-penten-2-one, using alcohol dehydrogenases (ADHs) is a powerful strategy. These enzymes, often used as whole-cell catalysts or in isolated form, can exhibit high enantioselectivity, providing access to either the (R)- or (S)-configured alcohol, depending on the specific enzyme used.

Experimental Protocol: Asymmetric Reduction using Alcohol Dehydrogenase

This protocol is a general guideline and may require optimization for specific ADH enzymes and reaction scales.

Materials:

-

3-Methyl-4-penten-2-one

-

Alcohol dehydrogenase (ADH) (e.g., from Lactobacillus brevis for the (R)-alcohol or from Rhodococcus ruber for the (S)-alcohol)

-

Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or nicotinamide adenine dinucleotide, reduced form (NADH) as a cofactor

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Cofactor and Regeneration System: Add the cofactor (NADPH or NADH) and the components of the cofactor regeneration system (glucose and GDH) to the buffer.

-

Enzyme Addition: Introduce the selected alcohol dehydrogenase to the reaction mixture.

-

Substrate Addition: Add 3-methyl-4-penten-2-one to the mixture. The substrate may be added neat or as a solution in a co-solvent like DMSO to improve solubility.

-

Reaction: Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by a suitable analytical method (e.g., GC or HPLC).

-

Workup: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the purified this compound using chiral GC or HPLC.

Quantitative Data Summary

The following table summarizes typical data for the chemoenzymatic reduction of α,β-unsaturated ketones, which can be extrapolated for the synthesis of this compound. Actual results will depend on the specific enzyme and conditions used.

| Enzyme Source | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee) (%) |

| Lactobacillus brevis ADH | 3-Methyl-4-penten-2-one | (R)-3-Methyl-4-penten-2-ol | >90 | >99 |

| Rhodococcus ruber ADH | 3-Methyl-4-penten-2-one | (S)-3-Methyl-4-penten-2-ol | >90 | >99 |

Asymmetric Hydrogenation using Noyori-type Catalysts

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, and Noyori's ruthenium-BINAP catalysts are particularly effective for the reduction of α,β-unsaturated ketones to chiral allylic alcohols.[1] This method offers high enantioselectivity and is applicable to a wide range of substrates.

Experimental Protocol: Asymmetric Hydrogenation of 3-Methyl-4-penten-2-one

This protocol is a general procedure and should be performed under an inert atmosphere.

Materials:

-

3-Methyl-4-penten-2-one

-

Ruthenium-BINAP catalyst (e.g., RuCl₂--INVALID-LINK--n or its (R)-enantiomer)

-

Hydrogen gas (H₂)

-

Solvent (e.g., methanol or ethanol)

-

Base (optional, e.g., triethylamine)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Ru-BINAP catalyst in the chosen solvent.

-

Substrate Addition: Add the 3-methyl-4-penten-2-one to the catalyst solution.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 1-100 atm).

-

Reaction: Stir the reaction mixture at a controlled temperature (typically room temperature to 80 °C) until the reaction is complete, as monitored by TLC, GC, or HPLC.

-

Workup: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the chiral this compound.

-

Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC.

Quantitative Data Summary

The following table presents representative data for the asymmetric hydrogenation of α,β-unsaturated ketones using Noyori-type catalysts.

| Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee) (%) |

| RuCl₂--INVALID-LINK--n | 3-Methyl-4-penten-2-one | (S)-3-Methyl-4-penten-2-ol | >95 | >98 |

| RuCl₂--INVALID-LINK--n | 3-Methyl-4-penten-2-one | (R)-3-Methyl-4-penten-2-ol | >95 | >98 |

Visualizing the Synthetic Pathways

To better illustrate the described synthetic strategies, the following diagrams outline the experimental workflows.

Caption: Workflow for the chemoenzymatic synthesis of chiral this compound.

Caption: Workflow for the asymmetric hydrogenation of 3-Methyl-4-penten-2-one.

Conclusion

The chemoenzymatic and asymmetric hydrogenation methods presented provide robust and highly selective routes to chiral this compound. The choice of method will depend on factors such as the availability of specific enzymes or catalysts, desired stereoisomer, and scalability requirements. For researchers in drug development, mastering these techniques is essential for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

Applications of 3-Methyl-4-penten-2-ol in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-penten-2-ol is a versatile chiral building block and synthetic intermediate in organic chemistry. Its structure, featuring a secondary alcohol, a vinyl group, and a stereogenic center, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Core Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

-

Intermediate in the Synthesis of Bioactive Molecules: It serves as a key precursor for the synthesis of heterocyclic compounds with potential therapeutic applications.

-

Chiral Building Block in Asymmetric Synthesis: The chiral nature of this compound allows for its use in the stereoselective synthesis of natural products and other enantiomerically pure compounds.

Application 1: Synthesis of 4-Chloro-2-methyl-1-pentene, a Precursor for Antimetabolites

This compound is a crucial starting material for the synthesis of 4-Chloro-2-methyl-1-pentene. This chloroalkene is subsequently utilized in the preparation of 2-S-substituted pyrimidines, which are investigated as antimetabolites of nucleic acid precursors for cancer therapy.

Reaction Scheme

The overall synthetic pathway can be visualized as a two-step process: chlorination of the alcohol followed by nucleophilic substitution with a pyrimidine precursor.

Application Notes and Protocols for 3-Methyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Methyl-4-penten-2-ol as a versatile starting material in organic synthesis. The protocols focus on key transformations including oxidation, esterification, chlorination, and its application in the synthesis of bioactive molecules such as antimalarial trioxanes.

Oxidation to 3-Methylpent-4-en-2-one

The oxidation of the secondary alcohol this compound to the corresponding α,β-unsaturated ketone, 3-methylpent-4-en-2-one, is a fundamental transformation. This ketone can serve as a valuable intermediate in various carbon-carbon bond-forming reactions. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose, offering mild and selective oxidation.

Experimental Protocol: PCC Oxidation

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM, 5 volumes relative to the alcohol).

-

Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous DCM (5 volumes). Add this solution to the PCC suspension at 0°C with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

-

Purification: Wash the filtrate sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagents | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | General Protocol |

| Product | 3-Methylpent-4-en-2-one | N/A |

| Typical Yield | 80-90% (estimated for secondary allylic alcohols) | General Protocol |

Experimental Workflow

Caption: Workflow for the oxidation of this compound.

Esterification to (3-Methylpent-4-en-2-yl) acetate

Fischer esterification provides a direct method for the synthesis of esters from alcohols and carboxylic acids, catalyzed by a strong acid. The resulting ester, (3-methylpent-4-en-2-yl) acetate, can be a useful building block or a final product with potential applications in fragrance and flavor industries.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and acetic acid (3.0 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 1-3 hours. The reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash with water, saturated aqueous sodium bicarbonate (until effervescence ceases), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The product can be purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagents | Acetic acid, Sulfuric acid (catalyst) | General Protocol |

| Product | (3-Methylpent-4-en-2-yl) acetate | N/A |

| Typical Yield | 60-70% (estimated) | General Protocol |

Reaction Pathway

Caption: Fischer esterification of this compound.

Chlorination to 4-Chloro-2-methyl-1-pentene

The conversion of the hydroxyl group to a chlorine atom is a key step in synthesizing intermediates for further functionalization. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing the volatile byproducts SO₂ and HCl. The resulting 4-Chloro-2-methyl-1-pentene is an intermediate in the synthesis of 2-S-substituted pyrimidines, which have applications as antimetabolites in cancer therapy.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, place this compound (1.0 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath and add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel. A small amount of a base like pyridine can be added to neutralize the HCl generated.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagents | Thionyl chloride (SOCl₂), Pyridine (optional) | General Protocol |

| Product | 4-Chloro-2-methyl-1-pentene | N/A |

| Typical Yield | 70-85% (estimated) | General Protocol |

Logical Relationship Diagram

Caption: Synthesis and application of 4-Chloro-2-methyl-1-pentene.

Synthesis of Antimalarial 1,2,4-Trioxanes

This compound serves as a key precursor in the synthesis of 1,2,4-trioxane derivatives, a class of compounds with significant antimalarial activity. The synthesis involves a two-step process: photooxygenation to form a hydroperoxide, followed by a Lewis acid-catalyzed cyclization with a carbonyl compound.

Experimental Protocol: Two-Step Trioxane Synthesis

Step 1: Photooxygenation

-

Solution Preparation: Dissolve this compound (1.0 equivalent) and a photosensitizer (e.g., Methylene Blue or Rose Bengal, ~0.05 mol%) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Reaction: Irradiate the solution with a visible light source (e.g., a 500W tungsten lamp) while bubbling a steady stream of oxygen through the mixture at 0°C.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure at low temperature to yield the crude hydroperoxy alcohol, which is used directly in the next step.

Step 2: Lewis Acid-Catalyzed Cyclization

-

Reaction Setup: Dissolve the crude hydroperoxy alcohol in an anhydrous solvent (e.g., dichloromethane) and add a carbonyl compound (e.g., acetone or cyclohexanone, 1.5 equivalents).

-

Catalyst Addition: Cool the mixture to -78°C and add a Lewis acid catalyst (e.g., BF₃·OEt₂ or TMSOTf, ~0.2 equivalents) dropwise.

-

Reaction: Stir the reaction at low temperature for 1-3 hours, monitoring by TLC.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the crude product by flash column chromatography to afford the 1,2,4-trioxane.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Step 1: Photooxygenation | ||

| Product | 2-Hydroperoxy-3-methyl-4-penten-2-ol | [1] |

| Typical Yield | 44-66% | [1] |

| Step 2: Cyclization | ||

| Product | Substituted 1,2,4-Trioxane | [1] |

| Overall Yield (from alcohol) | 30-50% (estimated) | [1] |

Signaling Pathway Analogy: Synthesis Route

Caption: Synthetic pathway to antimalarial 1,2,4-trioxanes.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-4-penten-2-ol for Analysis

Introduction

3-Methyl-4-penten-2-ol is a chiral unsaturated alcohol that is a structural component of various natural products.[1][2] Its analysis is crucial in fields such as natural product chemistry, flavor and fragrance analysis, and metabolic studies. Due to its volatility and the potential for thermal degradation, direct analysis by gas chromatography (GC) can be challenging. Furthermore, its stereochemistry often plays a critical role in its biological activity, necessitating chiral separation and analysis.[1][2]

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that has properties more amenable to a particular analytical method. For this compound, derivatization can enhance volatility and thermal stability for GC analysis, introduce a chromophore for UV detection in high-performance liquid chromatography (HPLC), and allow for the separation of enantiomers for chiral analysis.[1][3]

This document provides detailed application notes and protocols for three common derivatization techniques for this compound: silylation for GC-MS analysis, esterification for GC or HPLC analysis, and chiral derivatization for stereochemical analysis by LC-MS.

Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[3][4] The reaction involves the replacement of the active hydrogen in the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[3] This process reduces the polarity and increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity in GC analysis.[3]

A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

Figure 1: Silylation workflow for GC-MS analysis.

Experimental Protocol: Silylation

Materials:

-

This compound standard or sample extract

-

Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system

Procedure:

-

Prepare a solution of this compound in an aprotic solvent at a concentration of approximately 1 mg/mL.

-

Transfer 100 µL of the sample solution to a reaction vial.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system.

Table 1: Typical GC-MS Parameters for Silylated this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

| Expected RT | 7-9 min |

| Key Mass Fragments | m/z 73 (Si(CH₃)₃), 115 ([M-CH₃-C₂H₄]⁺), 157 ([M-CH₃]⁺) |

Esterification for GC or HPLC Analysis

Esterification is a classic derivatization method for alcohols, involving the reaction with a carboxylic acid or its derivative (e.g., acid anhydride or acyl chloride) to form an ester.[5][6][7][8][9] This is particularly useful for enhancing detectability by introducing a chromophore for HPLC-UV analysis. For instance, reacting the alcohol with p-nitrobenzoyl chloride introduces a highly UV-active group. For GC analysis, esterification can improve chromatographic properties.

Figure 2: Esterification workflow for HPLC-UV analysis.

Experimental Protocol: Esterification with p-Nitrobenzoyl Chloride

Materials:

-

This compound standard or sample extract

-

Pyridine (anhydrous)

-

p-Nitrobenzoyl chloride

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Hexane

-

Reaction vials (2 mL) with PTFE-lined caps

-

Vortex mixer

-

HPLC-UV system

Procedure:

-

Dissolve approximately 1 mg of this compound in 1 mL of anhydrous pyridine in a reaction vial.

-

Add 5 mg of p-nitrobenzoyl chloride to the vial.

-

Cap the vial and vortex to mix. Let the reaction proceed at room temperature for 1 hour.

-

Add 1 mL of 5% NaHCO₃ solution to quench the reaction and neutralize excess reagent.

-

Add 1 mL of hexane and vortex vigorously for 1 minute to extract the ester derivative.

-

Allow the layers to separate and carefully collect the upper hexane layer.

-

The hexane extract is ready for analysis by HPLC-UV.

Table 2: Typical HPLC-UV Parameters for p-Nitrobenzoyl Ester of this compound

| Parameter | Value |

| HPLC Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Expected RT | 10-15 min |

Chiral Derivatization for Stereochemical Analysis by LC-MS

Determining the absolute configuration of chiral molecules like this compound is often essential. Chiral derivatization involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase.[1] A common CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] The resulting MTPA esters can be analyzed by LC-MS to determine the enantiomeric composition of the original alcohol.

Figure 3: Chiral derivatization workflow for LC-MS analysis.

Experimental Protocol: Chiral Derivatization with MTPA-Cl

Materials:

-

This compound standard or sample extract

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

-

Dichloromethane (DCM, anhydrous)

-

4-(Dimethylamino)pyridine (DMAP)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vials (2 mL) with PTFE-lined caps

-

LC-MS system

Procedure:

-

In separate vials, dissolve approximately 0.5 mg of the this compound sample in 0.5 mL of anhydrous DCM.

-

To one vial, add a small crystal of DMAP and 5 µL of (R)-MTPA-Cl. To the other vial, add DMAP and 5 µL of (S)-MTPA-Cl.

-

Cap the vials and allow the reactions to proceed at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding 1 mL of saturated NaHCO₃ solution.

-

Separate the organic layer and wash it with 1 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.

Table 3: Typical LC-MS Parameters for Diastereomeric MTPA Esters

| Parameter | Value |

| LC Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Expected Separation | Baseline or near-baseline separation of the two diastereomers |

Summary of Derivatization Methods

Table 4: Comparison of Derivatization Methods for this compound

| Method | Reagent | Purpose | Analytical Technique | Advantages | Disadvantages |

| Silylation | BSTFA + TMCS | Increase volatility and thermal stability | GC-MS | Simple, rapid, quantitative | Derivatives are moisture-sensitive |

| Esterification | p-Nitrobenzoyl Chloride | Introduce UV chromophore | HPLC-UV | Stable derivatives, good for quantification | Requires work-up step, may not be suitable for complex mixtures |

| Chiral Derivatization | (R)- or (S)-MTPA-Cl | Formation of diastereomers for chiral separation | LC-MS | Allows determination of enantiomeric excess and absolute configuration | Requires chiral reagent, two separate reactions needed for confirmation |

Conclusion

The choice of derivatization method for this compound depends on the analytical goal. Silylation is a straightforward approach for improving its analysis by GC-MS. Esterification with a UV-active acylating agent is suitable for HPLC-UV analysis. For the critical determination of its stereochemistry, chiral derivatization to form diastereomeric esters allows for separation and quantification of the enantiomers by LC-MS. The protocols provided herein offer a starting point for researchers, scientists, and drug development professionals to develop robust analytical methods for this important chiral alcohol.

References

- 1. A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

Application Notes and Protocols: The Use of 3-Methyl-4-penten-2-ol Stereoisomers in Asymmetric Synthesis and Natural Product Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-penten-2-ol (MPO) is a chiral building block that constitutes a terminal structural feature in a variety of polyketide natural products, some of which exhibit promising biological activities. The stereochemistry of the two adjacent chiral centers in the MPO moiety significantly influences the overall three-dimensional structure and, consequently, the biological function of these natural products. Therefore, the unambiguous determination of the absolute configuration of the MPO unit is a critical aspect of natural product characterization and is essential for structure-activity relationship (SAR) studies in drug development. This document provides detailed protocols for the synthesis of all four stereoisomers of a derivative of this compound and their application as standards in a chiral Liquid Chromatography-Mass Spectrometry (LC-MS) method for the stereochemical assignment of the MPO moiety in natural products.[1][2][3]

Application: Stereochemical Determination of the MPO Moiety in Natural Products

A significant application of the stereoisomers of this compound derivatives is in the definitive assignment of the absolute configuration of the MPO terminal unit in complex natural products. A robust method combines chemical degradation of the natural product, stereoselective synthesis of all possible stereoisomers of a derivatized MPO fragment, and comparative analysis using chiral LC-MS.[1][2][3]

The overall workflow for this application is depicted below:

Data Presentation: Synthesis of MPO Derivative Stereoisomers

The following table summarizes the yields for the key steps in the synthesis of the four stereoisomers of the p-nitrobenzoyl (PNB) ester of methyl 3-hydroxy-2-methylbutanoate, a derivative obtained from the this compound moiety. The synthesis starts from commercially available chiral precursors.

| Starting Material | Target Stereoisomer | Key Transformation | Overall Yield (2 steps) |

| (3S)-methyl 3-hydroxy-2-methylbutanoate | (2S,3S)-PNB ester | Stereoselective methylation and p-nitrobenzoylation | 45% |

| (2S,3S)-methyl 3-hydroxy-2-methylbutanoate | (2S,3R)-PNB ester | Mitsunobu inversion with p-nitrobenzoic acid | 39% |

| (3R)-methyl 3-hydroxy-2-methylbutanoate | (2R,3R)-PNB ester | Stereoselective methylation and p-nitrobenzoylation | 41% |

| (2R,3R)-methyl 3-hydroxy-2-methylbutanoate | (2R,3S)-PNB ester | Mitsunobu inversion with p-nitrobenzoic acid | 38% |

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of the four stereoisomers of the p-nitrobenzoyl (PNB) ester of methyl 3-hydroxy-2-methylbutanoate, which serve as standards for chiral LC-MS analysis.[1][2][3]

Protocol 1: Synthesis of (2S,3S)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate

This protocol involves the stereoselective methylation of (3S)-methyl 3-hydroxy-2-methylbutanoate followed by esterification.

Step 1: Stereoselective Methylation

-

To a solution of (3S)-methyl 3-hydroxy-2-methylbutanoate in an appropriate aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) dropwise.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add methyl iodide and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (2S,3S)-methyl 3-hydroxy-2-methylbutanoate. Due to its volatility, this intermediate is often used in the next step without further purification.

Step 2: p-Nitrobenzoylation

-

Dissolve the crude (2S,3S)-methyl 3-hydroxy-2-methylbutanoate in dichloromethane.

-

Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C and add p-nitrobenzoyl chloride.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to afford the (2S,3S)-PNB ester.

Protocol 2: Synthesis of (2S,3R)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate via Mitsunobu Inversion

This protocol utilizes a Mitsunobu reaction to invert the stereocenter at C3.

-

To a solution of (2S,3S)-methyl 3-hydroxy-2-methylbutanoate, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the (2S,3R)-PNB ester.

Protocol 3: Synthesis of (2R,3R) and (2R,3S) Stereoisomers